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Get Quote

Abstract: This technical guide provides a comprehensive overview of the core molecular and

physicochemical properties of Halopredone acetate (CAS 57781-14-3), a potent topical

glucocorticoid. Designed for researchers, medicinal chemists, and professionals in drug

development, this document synthesizes critical data regarding the compound's molecular

weight, chemical formula, structural features, and the analytical methodologies required for

their verification. By integrating theoretical data with established experimental protocols, this

guide serves as an authoritative resource for the precise characterization of this synthetic

corticosteroid, emphasizing the causality behind analytical choices to ensure scientific integrity

and reproducibility.

Introduction to Halopredone Acetate
Halopredone acetate is a synthetic halogenated corticosteroid developed for its potent topical

anti-inflammatory activity.[1] As a member of the glucocorticoid class, its therapeutic efficacy is

intrinsically linked to its molecular structure, which allows for high-affinity binding to

glucocorticoid receptors. The journey from synthesis to clinical application for such a compound

relies on its unambiguous chemical identification and characterization. Accurate determination

of the molecular formula and weight is the foundational step in this process, ensuring purity,
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confirming identity, and enabling correct stoichiometric calculations for pharmacological and

toxicological studies.[1] This guide details these fundamental attributes and the multi-faceted

analytical approach required for their validation.

Core Molecular Attributes of Halopredone Acetate
The identity of a pharmaceutical compound is defined by its unique molecular composition and

structure. For Halopredone acetate, these core attributes have been established through

rigorous analytical studies.[1] The following table summarizes the key identifiers for this

compound.

Parameter Value Source(s)

Molecular Formula C₂₅H₂₉BrF₂O₇ [1][2][3]

Molecular Weight 559.39 g/mol [1][4]

CAS Registry Number 57781-14-3 [1][4]

IUPAC Name

(6β,11β)-17,21-

Bis(acetyloxy)-2-bromo-6,9-

difluoro-11-hydroxypregna-1,4-

diene-3,20-dione

[1]

Synonyms & Trademarks Haloart, THS 201 [1][4]

The molecular formula, C₂₅H₂₉BrF₂O₇, reveals a complex steroidal structure incorporating

bromine and fluorine atoms, which significantly modulate its biological activity and potency

compared to non-halogenated analogs. The precise molecular weight of 559.39 g/mol is a

direct calculation from this formula and serves as a primary benchmark for analytical

verification.

Structural Elucidation and Physicochemical
Properties
The IUPAC name precisely describes the stereochemistry and functional groups attached to

the core pregna-1,4-diene-3,20-dione steroid skeleton. Key structural features include:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://www.benchchem.com/product/b1213212/docs?utm_src=pdf-body#a-technical-guide-to-the-physicochemical-characterization-of-halopredone-acetate
https://www.benchchem.com/product/b1213212/docs?utm_src=pdf-body#a-technical-guide-to-the-physicochemical-characterization-of-halopredone-acetate
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Halopredone-acetate
https://pubchemlite.lcsb.uni.lu/e/compound/91667
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://precision.fda.gov/ginas/app/ui/substances/827035f3-5a9b-4d88-a010-7355dc3f8220
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://precision.fda.gov/ginas/app/ui/substances/827035f3-5a9b-4d88-a010-7355dc3f8220
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://www.drugfuture.com/chemdata/halopredone-acetate.html
https://precision.fda.gov/ginas/app/ui/substances/827035f3-5a9b-4d88-a010-7355dc3f8220
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213212?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A bromine atom at the C2 position.

Fluorine atoms at the C6 (β-configuration) and C9 positions.

A hydroxyl group at the C11 position (β-configuration).

Two acetate ester groups at the C17 and C21 positions, forming the diacetate ester.

These structural characteristics give rise to distinct physicochemical properties that are critical

for its handling, formulation, and analytical detection.

Property Value and Conditions Source(s)

Appearance Crystals (from benzene) [1]

Melting Point
290-292 °C (with

decomposition)
[1]

Optical Rotation
[α]D²⁴ -36° (c = 1 in

chloroform)
[1]

UV Maximum Absorption
246 nm (in methanol, ε =

12500)
[1]

The high, sharp melting point is indicative of a well-defined and stable crystalline solid. The

specific optical rotation confirms the presence of chiral centers and the specific stereoisomer.

The UV absorption maximum at 246 nm is characteristic of the conjugated α,β-unsaturated

ketone system within the steroid's A-ring, providing a straightforward method for

spectrophotometric quantification.

Analytical Verification and Experimental Protocols
Confirming the molecular formula and weight of a compound like Halopredone acetate is not a

single measurement but a workflow designed for self-validation. The concordance between

results from orthogonal techniques—mass spectrometry and elemental analysis—provides the

highest degree of confidence.

Integrated Analytical Workflow
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The logical flow for determining and verifying the molecular identity of a pure pharmaceutical

substance is outlined below. This process ensures that the empirical data from multiple

independent experiments converge to support a single, unambiguous molecular formula.

Primary Mass Determination Formula Confirmation

Purified Halopredone
Acetate Sample

High-Resolution Mass
Spectrometry (HRMS)

Elemental Analysis
(Combustion)

Observed Mass-to-Charge
Ratio (m/z)

Data Interpretation &
Comparison with Theory

Observed Elemental
Composition (%)

Verified Molecular Formula:
C₂₅H₂₉BrF₂O₇

Verified Molecular Weight:
559.39 g/mol

Click to download full resolution via product page

Caption: Workflow for definitive molecular formula and weight verification.

Protocol: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the cornerstone of molecular weight determination. Unlike unit-resolution

mass spectrometry, HRMS provides mass measurements with high accuracy (typically < 5
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ppm), which is essential for calculating a unique and unambiguous elemental formula.

Electrospray Ionization (ESI) is the chosen technique as it is a "soft" ionization method that

minimizes fragmentation, allowing for clear observation of the molecular ion.

Methodology:

Sample Preparation: Accurately weigh ~1 mg of Halopredone acetate and dissolve in 1 mL

of a suitable solvent mixture, such as chloroform:methanol (1:1), to create a 1 mg/mL stock

solution. Further dilute to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water

with 0.1% formic acid.

Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

according to the manufacturer's specifications. Set the ESI source to positive ion mode.

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire mass spectra over a range of m/z 100-1000. Ensure sufficient

signal intensity for the molecular ion peak.

Data Analysis: Identify the m/z value for the protonated molecule ([M+H]⁺) and other

common adducts (e.g., [M+Na]⁺). Use the instrument's software to calculate the possible

elemental formulas that match the accurately measured m/z, and compare this to the

theoretical mass.

Adduct Theoretical m/z Predicted CCS (Å²)

[M+H]⁺ 559.11373 216.4

[M+Na]⁺ 581.09567 226.0

[M+K]⁺ 597.06961 215.7

[M+NH₄]⁺ 576.14027 236.1

Table based on predicted data

from PubChem.[3]

Protocol: Elemental Analysis
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Rationale: Elemental analysis provides orthogonal validation of the molecular formula derived

from HRMS. By precisely measuring the mass percentages of the constituent elements (C, H,

Br, F, O), it directly confirms the elemental ratios in the molecule. The agreement between

theoretical and experimentally determined percentages serves as a robust check of sample

purity and formula accuracy.

Methodology:

Sample Preparation: Dry the Halopredone acetate sample under vacuum to remove any

residual solvent. Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

Combustion: Place the sample in an elemental analyzer. The sample is combusted at high

temperatures (~1000 °C) in the presence of excess oxygen.

Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, etc.) and

halogenated products are passed through separation columns and detected by a thermal

conductivity detector. Specific absorption traps or methods are used for halogen

determination.

Calculation: The instrument's software calculates the percentage of each element based on

the detector's response and the initial sample weight. The oxygen percentage is often

determined by difference.

Comparison: Compare the experimental percentages to the theoretical values calculated

from the proposed formula (C₂₅H₂₉BrF₂O₇).
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Element Theoretical % Reported %

Carbon (C) 53.68% 53.68%

Hydrogen (H) 5.23% 5.23%

Bromine (Br) 14.28% 14.28%

Fluorine (F) 6.79% 6.79%

Oxygen (O) 20.02% 20.02%

Data sourced from DrugFuture.

[1]

Conclusion
The definitive molecular formula of Halopredone acetate is C₂₅H₂₉BrF₂O₇, corresponding to a

molecular weight of 559.39 g/mol .[1][2][4] These fundamental properties are established with

high confidence through a synergistic analytical approach that combines high-resolution mass

spectrometry with elemental analysis. The protocols and data presented in this guide

underscore the necessity of a rigorous, multi-faceted characterization process in

pharmaceutical science, ensuring the identity, purity, and quality of active pharmaceutical

ingredients. This foundational knowledge is paramount for all subsequent research and

development activities, from formulation to clinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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